molecular formula C13H19ClOS B4958622 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene

1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B4958622
M. Wt: 258.81 g/mol
InChI Key: DEBIQVKXMIKPRV-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a butoxy group that is further substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene typically involves multiple steps, starting from benzene derivativesThe reaction conditions often require the use of strong bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. Additionally, the propan-2-ylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 1-Chloro-2-(4-methylsulfanylbutoxy)benzene
  • 1-Chloro-2-(4-ethylsulfanylbutoxy)benzene
  • 1-Chloro-2-(4-propylsulfanylbutoxy)benzene

Comparison: 1-Chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .

Properties

IUPAC Name

1-chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClOS/c1-11(2)16-10-6-5-9-15-13-8-4-3-7-12(13)14/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBIQVKXMIKPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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